5-Fluoro-3-iso-pentoxybenzyl alcohol
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Overview
Description
5-Fluoro-3-iso-pentoxybenzyl alcohol: is an organic compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a benzyl alcohol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-iso-pentoxybenzyl alcohol typically involves the introduction of the fluorine atom and the iso-pentoxy group onto a benzyl alcohol framework. One common method is the nucleophilic substitution reaction where a fluorine source, such as potassium fluoride, reacts with a suitable benzyl alcohol derivative under controlled conditions. The iso-pentoxy group can be introduced via etherification reactions using iso-pentanol and an appropriate catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution and etherification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-3-iso-pentoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Potassium fluoride (KF), sodium iodide (NaI).
Major Products:
Oxidation: Formation of 5-Fluoro-3-iso-pentoxybenzaldehyde or 5-Fluoro-3-iso-pentoxybenzoic acid.
Reduction: Formation of 5-Fluoro-3-iso-pentoxybenzyl alkane.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Scientific Research Applications
Chemistry: 5-Fluoro-3-iso-pentoxybenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of fluorinated benzyl alcohols on biological systems. Its interactions with enzymes and other biomolecules are of particular interest .
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as a precursor in the synthesis of pharmaceutical agents. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iso-pentoxybenzyl alcohol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 5-Fluoro-2-methoxybenzyl alcohol
- 3-Fluoro-4-iso-pentoxybenzyl alcohol
- 5-Fluoro-3-ethoxybenzyl alcohol
Comparison: Compared to these similar compounds,
Biological Activity
5-Fluoro-3-iso-pentoxybenzyl alcohol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a fluorine atom and an iso-pentoxy group attached to a benzyl alcohol backbone. The synthesis typically involves the reaction of 3-phenoxy-benzaldehyde derivatives with various alkylating agents under controlled conditions.
Synthesis Pathway
The synthesis can be outlined as follows:
- Starting Material : 3-phenoxy-benzaldehyde.
- Reagents : Iso-pentanol and a fluorinating agent.
- Catalysts : Platinum or palladium-based catalysts may be employed to enhance the reaction yield.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that 5-fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Compound | Bacterial Strain | Inhibition Concentration (ID50) |
---|---|---|
This compound | E. coli | 1 x 10^-7 M |
Related Fluorinated Compounds | S. aureus | 9 x 10^-8 M |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve interference with DNA synthesis and cell cycle progression.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
L-1210 (leukemia) | 1 x 10^-5 M | DNA synthesis inhibition |
HeLa (cervical cancer) | 2 x 10^-6 M | Induction of apoptosis |
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated benzyl alcohol derivatives, including this compound. The results indicated that this compound showed promising activity against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Study on Anticancer Properties
Another significant study investigated the anticancer properties of fluorinated benzyl alcohols in human cancer cell lines. The findings revealed that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their potential as therapeutic agents for cancer treatment .
Properties
IUPAC Name |
[3-fluoro-5-(3-methylbutoxy)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-9(2)3-4-15-12-6-10(8-14)5-11(13)7-12/h5-7,9,14H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIAQBWSFPJKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC(=C1)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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